molecular formula C16H21BrO3 B1293356 4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone CAS No. 898785-74-5

4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone

Cat. No. B1293356
CAS RN: 898785-74-5
M. Wt: 341.24 g/mol
InChI Key: NOADXQSDQOHWIA-UHFFFAOYSA-N
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Description

The compound "4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone" appears to be a brominated ketone with a dioxane substituent. This type of compound is of interest due to its potential use in various chemical reactions and its relevance in the synthesis of heterocyclic systems. The papers provided discuss related brominated compounds and their chemical properties, synthesis, and applications, which can provide insights into the behavior and utility of the compound .

Synthesis Analysis

The synthesis of brominated compounds similar to "4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone" involves the generation of monophenyl radicals capable of hydrogen atom abstraction, as seen in the study of 4'-bromoacetophenone derivatives . Additionally, the use of "4-(Bromomethylene)-5,5-dimethyl-1,3-dioxolan-2-one" as a "masked" α-bromo-α'-hydroxy ketone in the synthesis of heterocyclic systems indicates the versatility of brominated ketones in synthesizing complex organic structures .

Molecular Structure Analysis

While the specific molecular structure of "4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone" is not directly discussed, the related compounds provide insight into the structural aspects of brominated ketones. For instance, the dimerization of 3,3-diphenyl-6-oxa-3-silabicyclo[3.1.0]hexane and subsequent ring contraction reactions demonstrate the influence of bromine on the molecular architecture and reactivity of such compounds .

Chemical Reactions Analysis

Brominated compounds are known to participate in various chemical reactions. The photoinduced cleavage of DNA by 4'-bromoacetophenone-pyrrolecarboxamide conjugates showcases the reactivity of brominated ketones under light excitation, leading to the generation of radicals that can abstract hydrogen atoms . Similarly, the synthesis of heterocyclic systems using brominated ketones as intermediates further exemplifies the diverse chemical reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated ketones are influenced by the presence of bromine and other substituents. For example, the antioxidant properties of bromophenols synthesized from brominated ketones demonstrate the potential biological activity and utility of these compounds . The bromine atom imparts certain characteristics, such as increased molecular weight and potential reactivity, which can be exploited in various chemical syntheses and applications.

properties

IUPAC Name

1-(4-bromophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrO3/c1-16(2)10-19-15(20-11-16)5-3-4-14(18)12-6-8-13(17)9-7-12/h6-9,15H,3-5,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOADXQSDQOHWIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCC(=O)C2=CC=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645913
Record name 1-(4-Bromophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone

CAS RN

898785-74-5
Record name 1-(4-Bromophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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